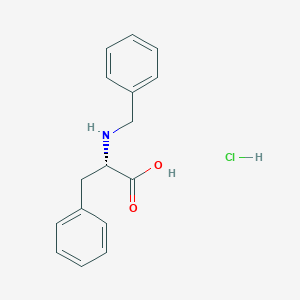
N-Benzyl-L-phenylalanine--hydrogen chloride (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-L-phenylalanine–hydrogen chloride (1/1) is a chemical compound with the molecular formula C16H17NO2·HCl. It is a derivative of phenylalanine, an essential amino acid, and is often used in various chemical and biological research applications. This compound is known for its unique structural properties, which make it valuable in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-L-phenylalanine–hydrogen chloride (1/1) typically involves the benzylation of L-phenylalanine. One common method includes the reaction of L-phenylalanine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is then isolated and purified.
Industrial Production Methods
In industrial settings, the production of N-Benzyl-L-phenylalanine–hydrogen chloride (1/1) may involve more advanced techniques such as catalytic hydrogenation or enzymatic synthesis. These methods ensure higher yields and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-L-phenylalanine–hydrogen chloride (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl ketones or benzoic acids.
Reduction: Formation of benzyl alcohols or benzylamines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-Benzyl-L-phenylalanine–hydrogen chloride (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-L-phenylalanine–hydrogen chloride (1/1) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The benzyl group enhances its binding affinity to target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine: The parent compound, an essential amino acid involved in protein synthesis.
N-Benzyl-D-phenylalanine: A stereoisomer with different biological activity.
N-Benzyl-L-tyrosine: A similar compound with an additional hydroxyl group on the aromatic ring.
Uniqueness
N-Benzyl-L-phenylalanine–hydrogen chloride (1/1) is unique due to its specific benzylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse research fields make it a valuable compound for scientific studies.
Properties
CAS No. |
68319-47-1 |
|---|---|
Molecular Formula |
C16H18ClNO2 |
Molecular Weight |
291.77 g/mol |
IUPAC Name |
(2S)-2-(benzylamino)-3-phenylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C16H17NO2.ClH/c18-16(19)15(11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14;/h1-10,15,17H,11-12H2,(H,18,19);1H/t15-;/m0./s1 |
InChI Key |
PAOFFOOJTPWOIJ-RSAXXLAASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NCC2=CC=CC=C2.Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















